molecular formula C26H20FN3OS B2986991 2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793859-61-6

2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2986991
CAS No.: 1793859-61-6
M. Wt: 441.52
InChI Key: DPMFRHYTUWGMQV-UHFFFAOYSA-N
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Description

Its structure features a 3-fluorobenzylthio group at position 2, a phenyl group at position 7, and an ortho-tolyl (o-tolyl) substituent at position 2. These substitutions likely influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological interactions.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMFRHYTUWGMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a novel pyrrolopyrimidine derivative with potential therapeutic applications, particularly in oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H20FN3OSC_{26}H_{20}FN_{3}OS with a molecular weight of approximately 441.5 g/mol . The structure features a pyrrolo[3,2-d]pyrimidine core that is substituted with various aromatic groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC26H20FN3OS
Molecular Weight441.5 g/mol
CAS Number1793884-87-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may function as an enzyme inhibitor , blocking active sites and preventing substrate interaction, or as a receptor modulator , mimicking or inhibiting natural ligands. These mechanisms enhance its potential therapeutic applications against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer) cells. The cytotoxicity was evaluated using the MTT assay, which measures cell viability.

  • IC50 Values : The compound demonstrated IC50 values of approximately 4.296 µM for HepG2 cells and 7.472 µM for PC-3 cells, indicating moderate to high cytotoxic activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in cancer progression. For example, it was found to inhibit the activity of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and AKT , both of which are critical in tumor angiogenesis and survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural features could allow it to interact with bacterial enzymes or receptors, though specific data on this aspect remains limited.

Case Studies

  • Case Study on HepG2 Cells : A study evaluating the antiproliferative effects of various thiophene derivatives found that compounds similar in structure to this compound exhibited significant inhibition of cell proliferation in HepG2 cells, supporting the anticancer hypothesis .
  • Clinical Toxicology Assessment : In toxicity studies involving animal models, doses exceeding 100 mg/kg resulted in observable clinical signs of toxicity, indicating a need for careful dose management in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[3,2-d]pyrimidinone Family

Compound 15a (5-methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one) shares the pyrrolo[3,2-d]pyrimidinone core but differs in substitution patterns. Key distinctions include:

  • Position 7 : Both compounds feature aryl groups (phenyl in the target vs. p-tolyl in 15a). The para-methyl group in 15a may enhance metabolic stability compared to the unsubstituted phenyl in the target.

Synthetic Derivatives with Furanone Moieties (Compounds 14, 15, 18, 19): These compounds incorporate di-O-benzyl-furan-2(5H)-one groups linked to the pyrrolo[3,2-d]pyrimidinone core. The bulky benzyl substituents in 14 and 15 may reduce solubility compared to the target compound’s fluorobenzylthio group, which balances lipophilicity and polarity .

Thieno[3,2-d]pyrimidinone Analogues

Compounds 12a (2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one) and 3a (3-methyl derivative) highlight the impact of ring system variation:

  • Substituents : Methoxy groups in 12a enhance polarity but may reduce membrane permeability compared to the target’s fluorobenzylthio and o-tolyl groups.
  • Synthetic Routes: Microwave-assisted synthesis with phosphorus oxychloride (Method D, ) is common for thieno derivatives, whereas pyrrolo analogues often use alkylation or ammonolysis (e.g., ) .

Anticancer Thiazolo[3,2-a]pyrimidinones

Selvam et al. () synthesized 2-(substituted benzylidene)-7-(4-fluorophenyl)-thiazolo[3,2-a]pyrimidin-3(7H)-ones. Key comparisons include:

  • Core Activity : The thiazolo core may confer distinct kinase inhibition profiles compared to pyrrolo systems.
  • Fluorophenyl Substituents : Both classes utilize fluorinated aryl groups, suggesting shared strategies to enhance bioavailability and target affinity.

Table 1: Key Properties of Analogous Compounds

Compound Core Structure Substituents (Positions) Melting Point (°C) Synthetic Yield (%)
Target Compound Pyrrolo[3,2-d]pyrimidinone 2-(3-FB-thio), 7-Ph, 3-o-tolyl N/A N/A
15a (Sigma-Aldrich) Pyrrolo[3,2-d]pyrimidinone 5-Me, 7-p-tolyl >300 (decomp.) Commercial
12a (Molecules 2013) Thieno[3,2-d]pyrimidinone 2,6-bis(3-MeO-Ph) 241–243 61
3b (Molecules 2013) Thieno[3,2-d]pyrimidinone 2,6-bis(3-HO-Ph), 3-Me 303–304 57
Compound 18 () Pyrrolo[3,2-d]pyrimidinone Di-O-benzyl-furanone 103–106 50.44

Notes:

  • The target’s fluorobenzylthio group may lower melting points compared to hydroxylated analogues (e.g., 3b) due to reduced hydrogen bonding.
  • Synthetic yields for pyrrolo derivatives (e.g., 15a, 18) are moderate (50–65%), reflecting challenges in functionalizing the core .

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